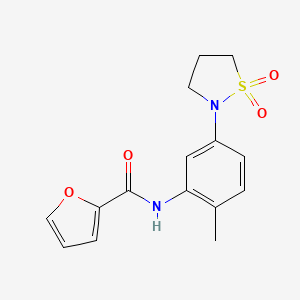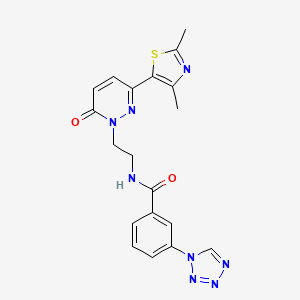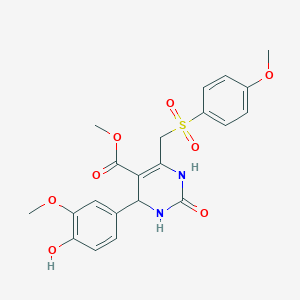![molecular formula C22H28N4O4S B2480352 N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898450-79-8](/img/structure/B2480352.png)
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include cyclization, alkylation, and condensation steps. For example, the synthesis of similar complex molecules has been achieved through reactions involving chloromethyl groups, methoxy and morpholino substitutions, leading to various heterocyclic compounds (Voskressensky et al., 2015). The synthesis process is pivotal in determining the yield, purity, and structural integrity of the compound.
Molecular Structure Analysis
Crystal structure analysis reveals detailed insights into the molecular arrangement and bonding patterns. Studies on related molecules, such as those with oxothiazolidin-2-ylidene)acetamides structures, provide comparative analyses of molecular conformations and intermolecular interactions, showcasing the importance of structural analysis in understanding compound properties (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
The chemical behavior of such compounds can be explored through their reactivity with various reagents. For instance, the interaction with acetylenedicarboxylate ester or methyl propiolate can lead to a range of products, indicating the versatility and reactivity of the core structure (Voskressensky et al., 2015). This reactivity is essential for further modifications and applications of the compound.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has led to the synthesis of novel heterocyclic compounds derived from structural analogs, displaying significant anti-inflammatory and analgesic activities. These compounds, synthesized from precursors like visnagenone or khellinone, have shown potential as cyclooxygenase-1 and cyclooxygenase-2 inhibitors, suggesting their applicability in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Applications
Pyridine derivatives, closely related in structure, have demonstrated insecticidal activity against specific pests, indicating the compound's potential utility in agricultural sciences for pest management and control strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Crystal Structure Analysis
The analysis of crystal structures related to this compound has provided valuable insights into its physical and chemical characteristics, facilitating the design of materials with tailored properties for applications in materials science and engineering (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Research
Derivatives of similar structural frameworks have been investigated for their antimicrobial activities, revealing potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Majithiya & Bheshdadia, 2022).
Radioligand Development
Research into pyridopyrimidin-4-one derivatives has led to the development of novel radioligands for receptor studies, suggesting the compound's utility in biochemical research, particularly in studying receptor-ligand interactions and pharmacokinetics (Koga et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-29-17-7-5-16(6-8-17)23-20(27)15-31-21-18-3-2-4-19(18)26(22(28)24-21)10-9-25-11-13-30-14-12-25/h5-8H,2-4,9-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKXODSAKAIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)


![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)
